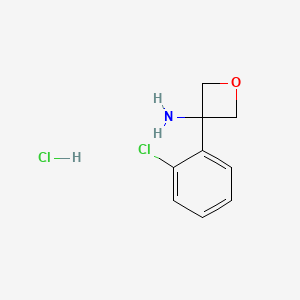![molecular formula C12H6ClN3O3S B3027628 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine CAS No. 1353553-07-7](/img/structure/B3027628.png)
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Vue d'ensemble
Description
“2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C12H6ClN3O3S . It is an important intermediate of small molecule anticancer drugs .
Synthesis Analysis
The compound can be synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . The synthetic method was optimized, and the total yield of the three steps was 42.4% .Molecular Structure Analysis
The structure of the target compound was confirmed by 1H NMR and MS spectrum . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine” include cyclization, chlorination, and nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.72 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Anticancer Agents
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. Researchers have explored its potential as a building block for novel chemotherapeutic agents. By modifying its structure, scientists aim to enhance its efficacy against cancer cells while minimizing toxicity to healthy tissues .
Anti-Inflammatory Compounds
The compound’s unique structure suggests anti-inflammatory properties. Researchers investigate its potential as a lead compound for developing drugs that target inflammatory pathways. By understanding its interactions with specific enzymes or receptors, they aim to design more effective anti-inflammatory agents .
Agrochemicals and Pesticides
The presence of chlorine and nitro groups in 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine makes it interesting for agrochemical applications. Scientists explore its use as a precursor for designing novel herbicides, fungicides, or insecticides. By optimizing its chemical properties, they aim to develop environmentally friendly crop protection agents .
Materials Science and Organic Electronics
Thieno[3,2-d]pyrimidine derivatives exhibit promising electronic properties. Researchers investigate their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). By incorporating 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine into conjugated polymers, they aim to enhance charge transport and device performance .
Photovoltaic Devices
The compound’s electron-deficient nature makes it suitable for organic photovoltaic (OPV) applications. Scientists explore its incorporation into donor-acceptor blends for efficient solar cells. By optimizing its energy levels and charge mobility, they aim to enhance OPV efficiency and stability .
Medicinal Chemistry and Drug Discovery
Researchers investigate 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine as a scaffold for designing novel pharmaceuticals. Its unique combination of functional groups allows for diverse modifications. By exploring structure-activity relationships, they aim to develop compounds with improved bioavailability, selectivity, and therapeutic efficacy .
Mécanisme D'action
Mode of Action
It is synthesized through a series of reactions including cyclization, chlorination, and nucleophilic substitution .
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, its stability might be affected by temperature as it is recommended to be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for “2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine” are not mentioned in the search results, it is known that thienopyrimidine derivatives are widely represented in medicinal chemistry and are structural analogs of purines . This suggests that they may continue to be an area of interest in the development of pharmaceutical drugs.
Propriétés
IUPAC Name |
2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-12-14-9-4-5-20-10(9)11(15-12)19-8-3-1-2-7(6-8)16(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXIACCHHSKZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC3=C2SC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229703 | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353553-07-7 | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353553-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)
![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)


![tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B3027559.png)


![2,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027565.png)
![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B3027567.png)
